
3-(Morpholinomethyl)quinolin-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(morpholin-4-ylmethyl)quinolin-6-ol is a heterocyclic compound that features a quinoline core structure with a morpholine group attached via a methylene bridge at the 3-position and a hydroxyl group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(morpholin-4-ylmethyl)quinolin-6-ol typically involves the following steps:
Starting Materials: The synthesis begins with quinoline derivatives and morpholine.
Formation of the Methylene Bridge: A common method involves the reaction of quinoline with formaldehyde and morpholine under acidic conditions to form the methylene bridge.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
3-(morpholin-4-ylmethyl)quinolin-6-ol can undergo several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring, particularly at positions 2, 4, and 8.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学研究应用
3-(morpholin-4-ylmethyl)quinolin-6-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 3-(morpholin-4-ylmethyl)quinolin-6-ol involves its interaction with specific molecular targets in biological systems. The hydroxyl group and the morpholine moiety can form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The quinoline core can intercalate with DNA, affecting replication and transcription processes.
相似化合物的比较
Similar Compounds
- 5-(morpholin-4-ylmethyl)quinolin-8-ol
- 4-hydroxyquinoline
- 2-hydroxyquinoline
Uniqueness
3-(morpholin-4-ylmethyl)quinolin-6-ol is unique due to the specific positioning of the morpholine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity compared to other quinoline derivatives. This unique structure allows for specific interactions with biological targets, making it a valuable compound for further research and development.
属性
分子式 |
C14H16N2O2 |
|---|---|
分子量 |
244.29 g/mol |
IUPAC 名称 |
3-(morpholin-4-ylmethyl)quinolin-6-ol |
InChI |
InChI=1S/C14H16N2O2/c17-13-1-2-14-12(8-13)7-11(9-15-14)10-16-3-5-18-6-4-16/h1-2,7-9,17H,3-6,10H2 |
InChI 键 |
FSZHRSRCUYHETB-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC2=CN=C3C=CC(=CC3=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[4-[(4-Fluorophenyl)methyl]-2-methylpiperazin-1-yl]prop-2-enal](/img/structure/B13873844.png)

![3-Cyclopropyloxy-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propanal](/img/structure/B13873855.png)

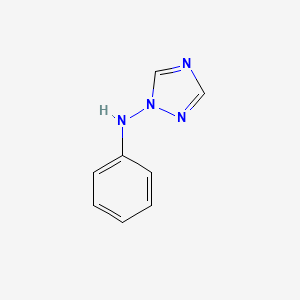
![Methyl 7-(1-methylpyrazol-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13873876.png)

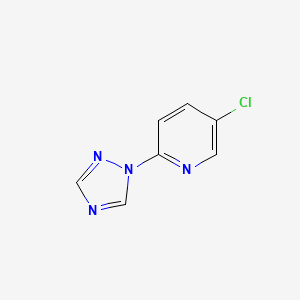
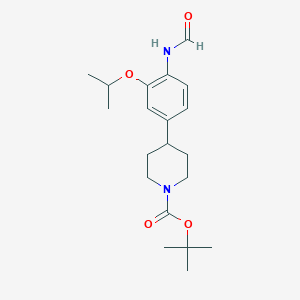
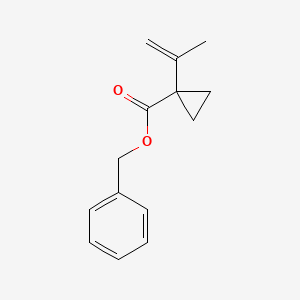
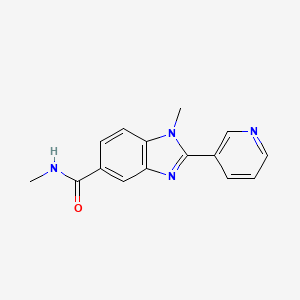
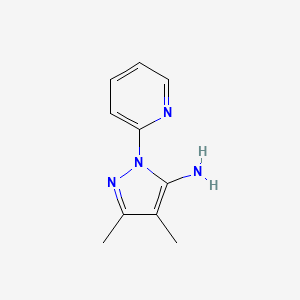
![3-[8-Bromo-7-methoxy-2-(propan-2-ylamino)quinazolin-6-yl]-4-methylbenzoic acid](/img/structure/B13873918.png)
